

Benchmarking 1-Methylcyclopropane-1-sulfonamide Against Known Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 1-Methylcyclopropane-1-sulfonamide

Cat. No.: B045804

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Introduction

1-Methylcyclopropane-1-sulfonamide (MCS) is a novel investigational compound featuring a unique structural motif that combines a cyclopropane ring with a sulfonamide group. While the sulfonamide moiety is a well-established pharmacophore present in a variety of approved drugs, including antibiotics and diuretics, its role in targeted therapies such as kinase inhibition is an active area of research. This guide provides a comparative analysis of the hypothetical kinase inhibitor, MCS, against two established multi-kinase inhibitors, Dasatinib and Sunitinib. The data presented for MCS is hypothetical and generated for illustrative benchmarking purposes.

The primary hypothetical target for MCS is "Kinase Z," a novel serine/threonine kinase implicated in the progression of certain solid tumors. Dasatinib and Sunitinib are broad-spectrum kinase inhibitors known to target multiple pathways involved in tumor growth and angiogenesis. This comparison aims to highlight the potential therapeutic profile of MCS in the context of existing cancer therapies.

Data Presentation

Table 1: In Vitro Potency and Selectivity

Compound	Primary Target(s)	IC50 (Kinase Z, nM)	IC50 (VEGFR2, nM)	IC50 (PDGFR β , nM)	IC50 (Src, nM)	IC50 (Abl, nM)
MCS (Hypothetical)	Kinase Z	5	150	250	>1000	>1000
Dasatinib	Abl, Src, c-Kit, PDGFR β	350	25	15	1	0.5
Sunitinib	VEGFRs, PDGFRs, c-Kit	450	2	5	150	200

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Table 2: Pharmacokinetic Properties

Compound	Route of Administration	Bioavailability (%)	Tmax (hours)	Half-life (hours)	Metabolism
MCS (Hypothetical)	Oral	65	2	24	Hepatic (CYP3A4)
Dasatinib	Oral	19	0.5 - 6	3 - 5	Hepatic (CYP3A4)
Sunitinib	Oral	49	6 - 12	40 - 60	Hepatic (CYP3A4)

Table 3: Safety Profile (Common Adverse Events >20%)

Compound	Nausea	Diarrhea	Fatigue	Myelosuppression	Fluid Retention
MCS (Hypothetical)	++	+	++	+	-
Dasatinib	++	+++	++	+++	+++
Sunitinib	+++	+++	+++	++	++

(-) None, (+) Mild, (++) Moderate, (+++) Severe

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Kinase Z, VEGFR2, PDGFR β , Src, and Abl was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Reagents: Recombinant human kinases, ATP, biotinylated substrate peptide, and europium-labeled anti-phospho-substrate antibody.
- Procedure:
 - Kinases were incubated with varying concentrations of the test compounds in a kinase reaction buffer.
 - The kinase reaction was initiated by the addition of ATP and the biotinylated substrate.
 - After a 60-minute incubation at room temperature, the reaction was stopped by the addition of EDTA.
 - The TR-FRET detection reagents were added, and the plate was incubated for another 60 minutes.
 - The fluorescence signal was measured using a plate reader at appropriate excitation and emission wavelengths.

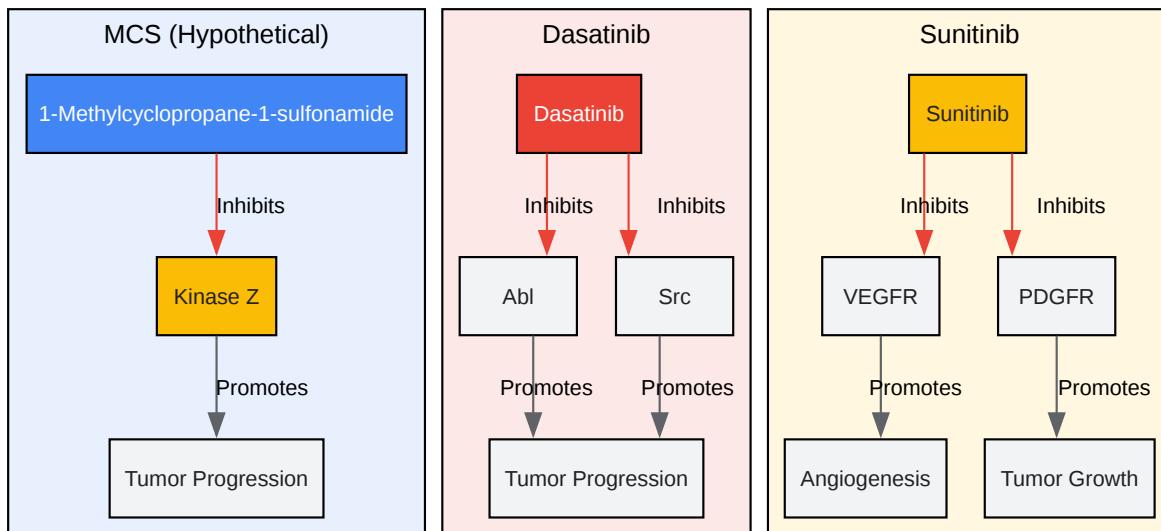
- Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Pharmacokinetic Studies in Murine Models

Pharmacokinetic parameters were determined in male BALB/c mice.

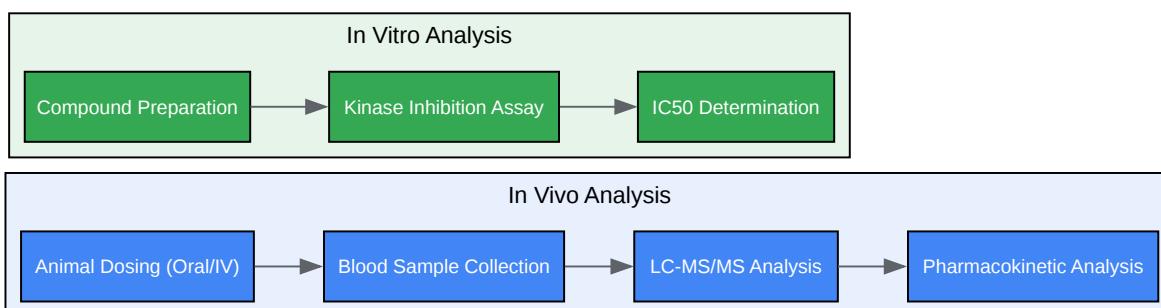
- Dosing:
 - Oral administration: Compounds were formulated in a 0.5% methylcellulose solution and administered by oral gavage.
 - Intravenous administration: Compounds were dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered via the tail vein.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma concentrations of the compounds were determined by liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters, including bioavailability, Tmax, and half-life, were calculated using Phoenix WinNonlin software.

Mandatory Visualization



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Caption: Comparative signaling pathway inhibition by MCS, Dasatinib, and Sunitinib.



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Caption: Workflow for in vitro and in vivo compound evaluation.

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